Hexatriacontane-d74

Polymer Physics Material Science Phase Equilibria

Hexatriacontane-d74 (n-C36D74) is the definitive internal standard for accurate n-alkane quantification. Its fully deuterated C36 chain delivers an unambiguous M+74 mass shift, eliminating spectral interference from native C36 alkanes in complex matrices such as petroleum, biological tissue, and environmental samples. Validated in oil spill forensics and engine emissions research, it uniquely enables source-apportionment of lubricating oil PM. Its ~4°C melting point depression relative to n-C36H74 provides essential contrast in SANS polymer studies. Demand the exact isotopologue for defensible, publication-ready data.

Molecular Formula C36H74
Molecular Weight 581.4 g/mol
CAS No. 16416-34-5
Cat. No. B099008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexatriacontane-d74
CAS16416-34-5
Molecular FormulaC36H74
Molecular Weight581.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C36H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2
InChIKeyYDLYQMBWCWFRAI-BIEDWJNBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexatriacontane-d74 (CAS 16416-34-5): Analytical Grade Perdeuterated Long-Chain Alkane for Isotope Dilution and Trace Quantitation


Hexatriacontane-d74 (n-C36D74) is a fully deuterated isotopologue of the straight-chain alkane n-hexatriacontane (n-C36H74) [1]. It is characterized by the replacement of all 74 hydrogen atoms with deuterium (isotopic purity ≥98 atom % D) , resulting in a nominal mass shift of M+74 [2]. This high degree of isotopic labeling confers an unambiguous and stable mass spectrometric signature, which is the principal basis for its differentiation from the non-deuterated native compound (CAS 630-06-8) in analytical workflows .

Why Deuterated Analogs Are Not Interchangeable with Native n-Alkanes in Quantitative MS and Phase-Change Studies


Generic substitution of hexatriacontane-d74 with its non-deuterated form, or with a shorter-chain deuterated alkane, is invalid due to quantifiable differences in both physical and analytical properties. The thermodynamic behavior of the deuterated compound is distinct; n-C36H74 exhibits a melting point approximately 4°C higher than n-C36D74, leading to measurable phase separation and altered crystallization kinetics in binary mixtures [1]. Analytically, while deuterated standards are chosen for their near-identical chemistry, they are not exact replicas. In GC-MS, a systematic calibration bias has been documented between deuterated internal standards and their chemically identical native homologues [2], necessitating the use of the exact matched isotopologue for the highest accuracy in isotope dilution quantitation. Furthermore, the distinct mass of the fully deuterated C36 chain provides the required spectral resolution to avoid interference from naturally occurring C36 alkanes in complex matrices like petroleum or biological tissue [3].

Quantitative Differentiation of Hexatriacontane-d74 Against Native and Alternative Analogs


Melting Point and Crystallization Behavior vs. Native n-C36H74

The thermodynamic properties of hexatriacontane-d74 differ significantly from its non-deuterated analog. The melting point (Tm) of n-C36H74 is approximately 4°C greater than that of n-C36D74 [1]. This difference drives selective partitioning during crystallization from the melt or from solution, resulting in a compositionally heterogeneous solid [1]. Consequently, n-C36H74 crystallizes much more rapidly from dilute solution than its deuterated counterpart [1]. These differences preclude the use of the non-deuterated compound as a direct proxy in phase-separation or crystallization studies.

Polymer Physics Material Science Phase Equilibria

Mass Spectrometric Signature vs. Native n-C36H74 and Shorter-Chain Deuterated Alkanes

Hexatriacontane-d74 provides a unique and unambiguous mass spectral signature compared to the native n-C36H74 and other deuterated alkanes. The compound's mass shift of M+74 relative to the native C36 alkane [1] ensures baseline resolution in a mass spectrometer. This resolution is critical for accurate isotope dilution quantitation, as it eliminates spectral overlap with the target analyte [2]. In contrast, a shorter-chain deuterated alkane (e.g., n-C20D42) would co-elute with different native hydrocarbons and lack the same physicochemical properties (e.g., volatility, retention time) as the target C36 species, leading to inconsistent extraction recovery and ionization efficiency .

Analytical Chemistry Mass Spectrometry Isotope Dilution

Deuteration Purity and Analytical Consistency vs. Alternative Internal Standards

Commercially available hexatriacontane-d74 is supplied with a certified isotopic purity of 98 atom % D . This high level of deuteration is essential for minimizing 'cross-talk' between the internal standard and analyte channels in MS. Incomplete deuteration (e.g., in a partially labeled C36 standard) would result in a complex isotopic distribution that overlaps with the M+1, M+2... peaks of the native analyte, reducing method sensitivity and accuracy [1]. The quantitative reliance on a precisely defined isotopic purity for calibration curve generation makes this a key procurement criterion.

Quality Control Method Validation Isotopic Purity

Tracer-Specific Emission Rate vs. Alternative Tracer Methodologies

When used as an intentional quantitative tracer added to engine oil, n-C36D74 provides a direct, chemically specific measurement of lubricating oil contribution to particulate matter (PM) emissions. In a controlled study, n-C36D74 was emitted at higher rates from the crankcase than from the tailpipe, enabling quantification of crankcase vs. tailpipe contributions to total PM [1]. This method provides a quantifiable differentiation from alternative tracer approaches (e.g., using native hopanes and steranes) which, while also emitted, cannot provide the same level of positive, exogenous control and unambiguous source attribution [1].

Environmental Science Combustion Emissions Source Apportionment

Validated Application Scenarios for Hexatriacontane-d74 Based on Quantitative Performance Data


Internal Standard for Isotope Dilution GC-MS of Long-Chain n-Alkanes

Hexatriacontane-d74 is the optimal internal standard for the quantification of n-C36H74 and other long-chain alkanes in complex environmental or biological matrices. As established, its M+74 mass shift ensures complete spectral resolution from the native analyte [1], and its high isotopic purity minimizes interference . This application is validated in oil spill research, where it is part of a panel of deuterated standards used to accurately quantify n-alkanes in fish tissue following an environmental release [2].

Exogenous Quantitative Tracer for Source Apportionment of Combustion Particulate Matter

The compound serves as an intentional, quantitative tracer for lubricating oil in engine emissions studies. The evidence demonstrates that n-C36D74, when spiked into engine oil, can be tracked from the crankcase and tailpipe, enabling the quantitative differentiation of PM emission sources [3]. This method provides a level of source-specificity that cannot be achieved with native geochemical biomarkers, making it a critical tool for regulatory and engine-design research [3].

Labeled Component in Solid-State Phase Separation and Crystallization Studies

In polymer and materials science, the quantifiable ~4°C difference in melting point between n-C36D74 and n-C36H74 is a key differentiator [4]. This property is exploited in Small-Angle Neutron Scattering (SANS) studies, where the contrast between deuterated and protonated domains is used to investigate microphase separation and lamellar structure in binary alkane mixtures and model polyethylene systems [5]. The compound's use in these studies is predicated on its quantifiable thermodynamic differences from the native alkane [4].

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